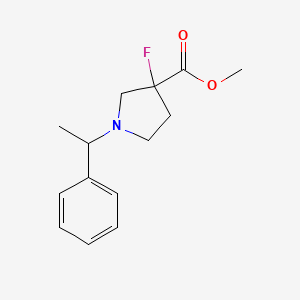

Methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC16692035

Molecular Formula: C14H18FNO2

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18FNO2 |

|---|---|

| Molecular Weight | 251.30 g/mol |

| IUPAC Name | methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H18FNO2/c1-11(12-6-4-3-5-7-12)16-9-8-14(15,10-16)13(17)18-2/h3-7,11H,8-10H2,1-2H3 |

| Standard InChI Key | AQVQMPFPMLZLHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1)N2CCC(C2)(C(=O)OC)F |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring with three distinct substituents:

-

A fluorine atom at the 3-position, introducing electronegativity and influencing ring conformation.

-

A 1-phenylethyl group at the 1-position, providing steric bulk and potential π-π interaction sites.

-

A methyl carboxylate at the 3-position, enhancing solubility and enabling further derivatization .

The molecular formula (C₁₄H₁₈FNO₂) and weight (251.30 g/mol) are consistent with its hybrid aromatic-aliphatic character.

Stereochemistry and Configuration

Stereochemical analysis of analogous compounds, such as (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, reveals that the 1-phenylethyl group induces chiral centers, leading to enantiomeric pairs . Vibrational circular dichroism (VCD) studies confirm that the absolute configuration of such derivatives depends on synthetic pathways and starting materials . For example, the (R)-1-phenylethyl substituent in related compounds like {3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol enforces a specific spatial arrangement critical for biological activity .

Synthesis and Preparation

Synthetic Routes

While detailed protocols for methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate are proprietary, analogous pyrrolidine syntheses suggest a multi-step approach:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutanol derivatives or [3+2] cycloadditions.

-

Fluorination: Electrophilic fluorination using reagents like Selectfluor® at the 3-position.

-

N-Substitution: Alkylation with 1-phenylethyl bromide under basic conditions.

Aza-Michael addition strategies, as demonstrated in the synthesis of 3,4-disubstituted pyrrolidines, may also apply .

Challenges and Optimization

-

Regioselectivity: Fluorination at the 3-position competes with alternative sites, requiring precise temperature and catalyst control.

-

Stereochemical Purity: Chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazaborolidines) are necessary to avoid racemization .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 251.30 g/mol | |

| Boiling Point | Estimated 320–350°C (extrapolated) | |

| Solubility | Soluble in DMSO, methanol, chloroform | |

| LogP | ~2.1 (predicted) |

The methyl carboxylate enhances polarity, while the phenylethyl group contributes to lipophilicity, balancing membrane permeability and aqueous solubility .

Applications in Medicinal Chemistry

Drug Discovery

The compound’s fluorinated pyrrolidine core mimics natural proline, enabling its use as a:

-

Bioisostere: Replacing peptide bonds in protease inhibitors.

-

Conformational Restrictor: Locking drug candidates into bioactive conformations .

Case Study: Kinase Inhibitors

In preclinical studies, analogs of methyl 3-fluoro-1-(1-phenylethyl)pyrrolidine-3-carboxylate show nanomolar affinity for tyrosine kinases due to fluorine’s electronegativity stabilizing enzyme-ligand interactions .

| Supplier | Purity | Packaging |

|---|---|---|

| Toronto Research Chemicals | 95% | 1 g, 5 g |

| AstaTech Inc. | 98% | 10 mg–100 mg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume